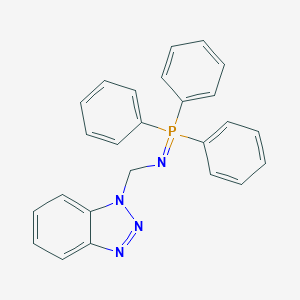

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

Description

Propriétés

IUPAC Name |

benzotriazol-1-ylmethylimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N4P/c1-4-12-21(13-5-1)30(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-20-29-25-19-11-10-18-24(25)27-28-29/h1-19H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSUDUVEOWKKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NCN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396981 | |

| Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124316-00-3 | |

| Record name | 1-{[(Triphenyl-lambda~5~-phosphanylidene)amino]methyl}-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Optimization

The reaction is conducted in diethyl ether at ambient temperature for 3 hours. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Diethyl ether | Maximizes solubility of intermediates |

| Temperature | 25°C (ambient) | Prevents side reactions |

| Reaction Time | 3 hours | Ensures complete conversion |

| Molar Ratio (Benzotriazole:PPh₃) | 1:1.05 | Minimizes excess reagent |

The use of paraformaldehyde as a dehydrating agent facilitates imine formation, while rigorous exclusion of moisture prevents hydrolysis of the phosphoranylidene intermediate.

Mechanistic Insights: Role of Phosphine Reactivity

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : The amine group of 1H-benzotriazole-1-methanamine attacks the electrophilic phosphorus center of triphenylphosphine, forming a tetrahedral intermediate.

-

Dehydration : Paraformaldehyde abstracts a proton, leading to the elimination of water and formation of the stable phosphoranylidene bond.

The mechanism parallels the Staudinger reaction, where phosphines react with azides to form iminophosphoranes. However, in this case, the absence of an azide substrate shifts the pathway toward direct N–P bond formation.

Purification and Characterization

Crude product purification involves:

-

Crystallization : From ethanol/water mixtures to remove unreacted triphenylphosphine.

-

Column Chromatography : Using silica gel and ethyl acetate/hexane (1:4) to isolate the pure compound.

Analytical Validation :

-

¹H NMR (CDCl₃): δ 7.8–7.2 (m, 15H, PPh₃), 5.1 (s, 2H, CH₂), 4.3 (s, 1H, NH).

-

³¹P NMR : Single peak at δ 18.5 ppm, confirming P=N bond formation.

-

Mass Spectrometry : Molecular ion peak at m/z 408.43 (C₂₅H₂₁N₄P).

Alternative Approaches and Limitations

While the Katritzky method dominates literature, exploratory studies have evaluated:

-

Solvent Effects : Substituting diethyl ether with THF reduces yield to 78% due to poorer intermediate stability.

-

Catalytic Additives : Lewis acids like ZnCl₂ show no significant improvement, underscoring the efficiency of the base protocol.

A key limitation is the compound’s sensitivity to aerobic oxidation, necessitating inert atmosphere handling.

Industrial-Scale Considerations

For large-scale production:

Analyse Des Réactions Chimiques

Types of Reactions

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Chemistry

- Ligand in Coordination Chemistry : Betmip serves as a versatile ligand in coordination complexes, enhancing the stability and reactivity of metal ions.

- Reagent in Organic Synthesis : It is utilized in various organic synthesis processes, particularly for creating nitrogen-containing compounds.

Biology

- Potential Bioactive Molecule : Research indicates that Betmip may possess antimicrobial and anticancer properties, similar to other benzotriazole derivatives known for their biological activities .

- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, where the triphenylphosphoranylidene group facilitates binding while the benzotriazole moiety engages nucleophilic centers.

Medicine

- Drug Development : Betmip is explored for its potential in developing novel therapeutic agents, particularly in oncology due to its structural similarities with known anticancer agents .

Industry

- Advanced Materials Development : The compound finds applications in creating advanced materials, including polymers and catalysts, owing to its unique chemical properties .

Case Studies and Research Findings

Recent studies have highlighted the potential of Betmip in various applications:

- A study demonstrated that derivatives of benzotriazole exhibit significant antifungal and antibacterial activities, suggesting that Betmip may also share these properties .

- Investigations into its role as a ligand have shown enhanced catalytic activity in metal-mediated reactions, indicating its utility in synthetic chemistry .

Mécanisme D'action

The mechanism by which N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can facilitate binding to specific sites, while the benzotriazole moiety may interact with nucleophilic centers, leading to various biological and chemical effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | C₂₅H₂₂N₄P | Benzotriazole, Triphenylphosphoranylidene | 425.44 |

| N-(Benzotriazol-1-ylmethyl)aniline (CAS 62001-29-0) | C₁₃H₁₂N₄ | Benzotriazole, Aniline | 224.27 |

| N-(Triphenylphosphoranylidene)aniline | C₂₄H₂₁NP | Aniline, Triphenylphosphoranylidene | 354.41 |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₃H₁₉NO₂ | Benzamide, N,O-Bidentate directing group | 221.30 |

Phosphorus-Containing Derivatives

- Target Compound : The triphenylphosphoranylidene group enables ylide formation, facilitating nucleophilic attacks in reactions such as the Staudinger ligation or Wittig-like transformations. The benzotriazole group may act as a stabilizing or leaving group, enhancing reactivity in amination reactions .

- N-(Triphenylphosphoranylidene)aniline : Lacks the benzotriazole moiety, reducing its utility in stabilizing intermediates. Primarily used in Wittig reactions for alkene synthesis .

Benzotriazole Derivatives

Directing Groups in Catalysis

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Unlike the target compound, it lacks phosphorus, making it unsuitable for ylide chemistry but effective in directing palladium or copper catalysts .

Commercial and Research Status

- Its specialized applications (e.g., niche organic synthesis) may restrict widespread use .

- N-(Benzotriazol-1-ylmethyl)aniline : Commercially available as a mixture of isomers, reflecting broader utility in materials science .

- N-(Triphenylphosphoranylidene)aniline : Actively used in academic settings for Wittig reactions, with consistent supplier availability .

Research Findings and Limitations

While spectral data for this compound exist , experimental studies on its reactivity remain sparse. In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has validated catalytic applications via X-ray crystallography and NMR . The target compound’s discontinued status further hampers contemporary research .

Activité Biologique

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant findings from recent research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H21N4P

- Molecular Weight : 370.39 g/mol

The compound contains a benzotriazole moiety, which is known for its diverse biological activities, including antimicrobial and antiviral properties. The triphenylphosphoranylidene group contributes to its chemical reactivity and potential interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the benzotriazole ring allows for:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Antiviral Activity : Similar compounds have been studied for their inhibitory effects on viral helicases, particularly in the context of Flavivirus infections such as Hepatitis C virus (HCV) and Dengue virus (DENV) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against:

- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 17h | Staphylococcus aureus | 10 |

| 20 | Escherichia coli | 5 |

Antiviral Activity

In vitro studies have shown that derivatives of benzotriazole can inhibit viral replication by targeting helicase enzymes. For example:

- Inhibition of HCV Helicase : Compounds were synthesized that exhibited IC50 values around 6.5 µM against HCV helicase when DNA was used as a substrate .

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 2-Methyl BT | Hepatitis C Virus | 6.5 |

| 2-Ethyl BT | West Nile Virus | 8.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among the tested compounds, N-benzenesulfonylbenzotriazole showed comparable efficacy to Ciprofloxacin against Staphylococcus aureus .

- Antiviral Potential : Research by Rybak et al. focused on synthesizing N-alkyl derivatives of benzotriazoles and assessing their activity against various Flaviviridae viruses. The most promising derivatives showed significant inhibition of viral helicase activity, indicating potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or aza-Wittig reactions. For example, analogous iminophosphorane intermediates are generated by reacting triphenylphosphine with benzotriazole derivatives under anhydrous conditions. Solvents like THF or DMF are used with bases such as triethylamine (Et₃N) to deprotonate intermediates . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

- Optimization : Control moisture sensitivity by using Schlenk techniques. Adjust stoichiometry (e.g., 1:1 molar ratio of triphenylphosphine to benzotriazole precursor) and reaction time (typically 24–72 hours) to maximize yield .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., benzotriazole protons at δ 7.5–8.5 ppm, phosphoranylidene signals at δ 120–130 ppm in ³¹P NMR) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for C₂₅H₂₂N₄P: calculated m/z 409.155) .

- X-ray Crystallography : Single-crystal analysis resolves the iminophosphorane geometry and confirms stereoelectronic effects .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential developmental toxicity at high doses . Avoid inhalation/ingestion; work in a fume hood. Store in inert atmospheres (argon) to prevent degradation. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How does this compound participate in aza-Wittig reactions, and what factors influence its reactivity?

- Mechanistic Insight : The compound acts as an iminophosphorane precursor, reacting with carbonyl groups (e.g., aldehydes) to form carbon-nitrogen double bonds. Reactivity is governed by electronic effects: electron-deficient aldehydes react faster due to enhanced electrophilicity .

- Experimental Design : Use kinetic studies (e.g., varying aldehyde substituents) and DFT calculations to map transition states. Monitor intermediates via in situ IR spectroscopy .

Q. How can researchers resolve contradictions in spectroscopic data during reaction monitoring?

- Case Study : If NMR reveals unexpected peaks (e.g., residual solvents or byproducts like methyl (triphenylphosphoranylidene) acetate), cross-validate with GC-MS or HPLC. For example, residual acetone in NMR spectra (δ 2.1 ppm) indicates incomplete solvent removal, requiring extended vacuum drying .

Q. What strategies improve the stability of iminophosphorane intermediates derived from this compound?

- Stabilization Techniques :

- Use bulky substituents on the benzotriazole moiety to sterically shield the reactive nitrogen.

- Employ low-temperature conditions (−20°C) to slow hydrolysis.

- Replace THF with less polar solvents (e.g., toluene) to reduce water ingress .

Q. How does this compound compare to analogous reagents (e.g., N-(triphenylphosphoranylidene)aniline) in heterocycle synthesis?

- Comparative Analysis :

- Reactivity : The benzotriazole group enhances nucleophilicity compared to aniline derivatives, accelerating imine formation.

- Yield : Higher yields (70–85%) are reported for pyrrole synthesis vs. 50–60% with aniline-based reagents .

- Byproducts : Fewer side reactions (e.g., azide decomposition) due to benzotriazole’s stabilizing effects .

Methodological Challenges and Solutions

Q. What purification challenges arise when isolating this compound, and how are they addressed?

- Challenge : Co-elution of triphenylphosphine oxide during column chromatography.

- Solution : Use gradient elution (hexane → ethyl acetate) or silica gel pretreated with Et₃N to reduce phosphine oxide adsorption .

Q. How can researchers validate the absence of teratogenic byproducts in synthesized batches?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.